4-(Chloromethyl)-[3,3'-bipyridin]-2-ol
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Overview
Description
4-(Chloromethyl)-[3,3’-bipyridin]-2-ol is a chemical compound that belongs to the class of bipyridines. Bipyridines are known for their diverse applications in various fields, including chemistry, biology, and materials science. This compound features a chloromethyl group attached to the bipyridine core, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-(Chloromethyl)-[3,3’-bipyridin]-2-ol typically involves chloromethylation reactions. One common method involves the treatment of aromatic hydrocarbons with chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst . This reaction proceeds under mild conditions and yields the desired chloromethyl derivatives in good to excellent yields. Industrial production methods may involve similar chloromethylation reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
4-(Chloromethyl)-[3,3’-bipyridin]-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The bipyridine core can undergo redox reactions, which are important in electrochemical applications.
Coupling Reactions: The compound can participate in coupling reactions to form larger oligomers or polymers.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Chloromethyl)-[3,3’-bipyridin]-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique reactivity makes it valuable in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-[3,3’-bipyridin]-2-ol involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The bipyridine core can participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
4-(Chloromethyl)-[3,3’-bipyridin]-2-ol can be compared with other bipyridine derivatives, such as:
4,4’-Bipyridine: Lacks the chloromethyl group and has different reactivity and applications.
3,3’-Bipyridine: Similar core structure but different substitution pattern, leading to distinct chemical properties.
4-(Chloromethyl)benzoic acid: Contains a chloromethyl group but has a benzoic acid core instead of bipyridine.
The uniqueness of 4-(Chloromethyl)-[3,3’-bipyridin]-2-ol lies in its combination of the bipyridine core and the reactive chloromethyl group, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C11H9ClN2O |
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Molecular Weight |
220.65 g/mol |
IUPAC Name |
4-(chloromethyl)-3-pyridin-3-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9ClN2O/c12-6-8-3-5-14-11(15)10(8)9-2-1-4-13-7-9/h1-5,7H,6H2,(H,14,15) |
InChI Key |
VTYRIZFDXWNUMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CNC2=O)CCl |
Origin of Product |
United States |
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